

# A Comparative Structural Analysis of Iron(II) Halide Hydrates

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Compound of Interest

Compound Name: Iron(II) fluoride tetrahydrate

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A detailed guide for researchers, scientists, and drug development professionals on the structural properties of hydrated iron(II) chlorides, bromides, and iodides, supported by crystallographic data and experimental protocols.

The hydrated forms of iron(II) halides are fundamental compounds in chemical synthesis and serve as precursors for a variety of applications, including in catalysis and materials science. Understanding their precise solid-state structures is crucial for predicting their reactivity, stability, and physical properties. This guide provides a comparative analysis of the crystal structures of common iron(II) halide hydrates, presenting key structural parameters determined through experimental methods like single-crystal X-ray diffraction and neutron diffraction.

## **Comparative Crystallographic Data**

The structural parameters of iron(II) halide hydrates are significantly influenced by the nature of the halide ion and the degree of hydration. The following table summarizes the key crystallographic data for several common hydrates.



| Comp                                   | Formul<br>a                              | Crystal<br>Syste<br>m | Space<br>Group | a (Å) | b (Å) | c (Å) | β (°)  | Fe(II)<br>Coordi<br>nation  |
|--|--|-----------------------|----------------|-------|-------|-------|--------|---|
| Iron(II) Chlorid e Tetrahy drate       | FeCl <sub>2</sub> ·4<br>H <sub>2</sub> O | Monocli<br>nic        | P21/c          | 5.885 | 7.180 | 8.514 | 111.09 | Distorte d Octahe dral [Fe(H <sub>2</sub> O) <sub>4</sub> Cl <sub>2</sub> ] |
| Iron(II) Bromid e Tetrahy drate        | FeBr <sub>2</sub> ·4<br>H <sub>2</sub> O | Monocli<br>nic        | P2ı/a          | 8.730 | 7.239 | 6.149 | 110.72 | Distorte d Octahe dral [Fe(H <sub>2</sub> O) <sub>4</sub> Br <sub>2</sub> ] |
| Iron(II) Chlorid e Hexahy drate        | FeCl <sub>2</sub> ·6<br>H <sub>2</sub> O | Monocli<br>nic        | C2/m           | 10.34 | 7.06  | 6.67  | 122.33 | Octahe<br>dral<br>[Fe(H <sub>2</sub><br>O) <sub>4</sub> Cl <sub>2</sub> ]   |
| Iron(II) Bromid e Hexahy drate         | FeBr <sub>2</sub> ·6<br>H <sub>2</sub> O | -                     | -              | -     | -     | -     | -      | Distorte<br>d<br>Octahe<br>dral   |
| Iron(II)<br>Iodide<br>Tetrahy<br>drate | Fel2·4H<br>2O                            | -                     | -              | -     | -     | -     | -      | -   |

Data for Iron(II) Iodide Tetrahydrate is not well-characterized in the literature.

## **Structural Insights**



The crystal structures of iron(II) chloride and bromide tetrahydrates are isostructural, both featuring a distorted octahedral coordination geometry around the central iron(II) ion.[1] In these structures, four water molecules occupy the equatorial positions, while the two halide ions are located in the axial positions, resulting in a trans-[Fe( $H_2O$ )<sub>4</sub> $X_2$ ] complex (where X = CI, Br). These discrete octahedral units are interconnected through a network of hydrogen bonds between the coordinated water molecules and the halide ions of adjacent units.

While detailed crystallographic data for iron(II) bromide hexahydrate is not readily available, it is known to possess a distorted octahedral arrangement.[2] Iron(II) chloride hexahydrate also exhibits an octahedral coordination of [Fe(H<sub>2</sub>O)<sub>4</sub>Cl<sub>2</sub>]<sup>+</sup> cations, with the remaining chloride ions and water molecules occupying positions in the crystal lattice.[3]

The hydrates of iron(II) iodide are less studied. While the formation of a tetrahydrate has been reported from aqueous solutions, its detailed crystal structure has not been fully elucidated.[4] [5] The anhydrous form, FeI<sub>2</sub>, adopts a cadmium iodide (CdI<sub>2</sub>) type layer structure.[6]

## **Experimental Protocols**

The determination of the crystal structures of these iron(II) halide hydrates is primarily achieved through single-crystal X-ray diffraction and, for more precise localization of hydrogen atoms, neutron diffraction.

## **Single-Crystal X-ray Diffraction**

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.

#### Methodology:

- Crystal Growth and Selection: Single crystals of the iron(II) halide hydrates are grown by slow evaporation of a saturated aqueous solution of the corresponding salt. A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm and free of visible defects is selected under a microscope.
- Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.



- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A series of diffraction patterns are collected as the crystal is rotated through a range of angles.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
  the unit cell parameters and space group. The positions of the atoms are determined using
  direct methods or Patterson methods, and the structural model is refined using least-squares
  methods to best fit the experimental data.

## **Neutron Diffraction**

Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.

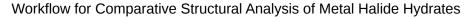
#### Methodology:

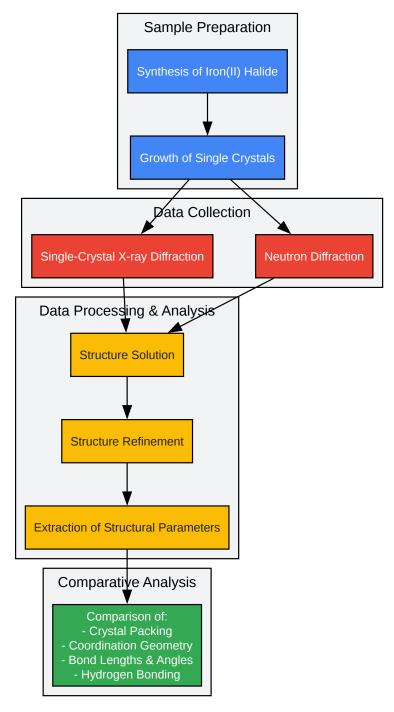
- Crystal Preparation: A larger single crystal than that used for X-ray diffraction is typically required. For studies focusing on hydrogen bonding, deuterated samples may be prepared to reduce incoherent scattering from hydrogen.
- Instrumentation: The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source. The crystal is mounted on a goniometer and placed in a beam of monochromatic neutrons.
- Data Collection: The crystal is rotated in the neutron beam, and the diffracted neutrons are detected at various angles.
- Data Analysis: The data is analyzed in a similar manner to X-ray diffraction data to determine
  the crystal structure. The scattering of neutrons by atomic nuclei allows for the precise
  location of all atoms, including hydrogen/deuterium.

## **Workflow for Comparative Structural Analysis**

The logical flow for a comparative structural analysis of metal halide hydrates, from sample preparation to final analysis, is illustrated in the following diagram.







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Comparative Structural Analysis Workflow



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